molecular formula C8H2BrF3INO B12853602 5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole

5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole

Cat. No.: B12853602
M. Wt: 391.91 g/mol
InChI Key: CRCNTBSMGYGZAL-UHFFFAOYSA-N
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Description

5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole is a heterocyclic compound that contains bromine, iodine, and trifluoromethyl groups attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and iodination of a benzoxazole derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Often requires oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-dihydrobenzofuran
  • 5-Bromo-7-iodo-2,3-dihydrobenzofuran

Comparison

Compared to similar compounds, 5-Bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more suitable for specific applications in medicinal chemistry and materials science, where these properties are advantageous.

Properties

Molecular Formula

C8H2BrF3INO

Molecular Weight

391.91 g/mol

IUPAC Name

5-bromo-7-iodo-2-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H2BrF3INO/c9-3-1-4(13)6-5(2-3)14-7(15-6)8(10,11)12/h1-2H

InChI Key

CRCNTBSMGYGZAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)C(F)(F)F)I)Br

Origin of Product

United States

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